molecular formula C8H13NO2 B14365250 Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane] CAS No. 90207-38-8

Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]

Cat. No.: B14365250
CAS No.: 90207-38-8
M. Wt: 155.19 g/mol
InChI Key: MKOVFRZQXCZRDQ-UHFFFAOYSA-N
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Description

Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane]: is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its rigid bicyclic framework, which includes a nitrogen atom and a dioxolane ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the dioxolane ring.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms .

Comparison with Similar Compounds

Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] can be compared with other spirocyclic compounds such as:

  • Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
  • Spiro[bicyclo[3.2.0]heptane-2,2’-oxirane]

These compounds share a similar spirocyclic framework but differ in their functional groups and overall structure. The presence of the nitrogen atom and the dioxolane ring in Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] makes it unique, providing distinct chemical and biological properties .

Properties

90207-38-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-3-azabicyclo[3.2.0]heptane]

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10-1)3-6-4-9-5-7(6)8/h6-7,9H,1-5H2

InChI Key

MKOVFRZQXCZRDQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3C2CNC3

Origin of Product

United States

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